molecular formula C5H11ClFNO2 B3429116 (4S)-4-amino-5-fluoropentanoic acid hydrochloride CAS No. 72522-16-8

(4S)-4-amino-5-fluoropentanoic acid hydrochloride

Cat. No.: B3429116
CAS No.: 72522-16-8
M. Wt: 171.60 g/mol
InChI Key: HJMZBGJRFDAOQO-WCCKRBBISA-N
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Description

(4S)-4-amino-5-fluoropentanoic acid hydrochloride is a chemical compound with the molecular formula C5H10FNO2·HCl It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5-fluoropentanoic acid hydrochloride typically involves the reaction of 4-amino-5-fluoropentanoic acid with hydrochloric acid. The reaction is carried out under heating conditions for approximately 6 hours . The yield of this synthesis method is reported to be around 95% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5-fluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Hydrochloric Acid: Used in the synthesis and purification processes.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(4S)-4-amino-5-fluoropentanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, altering their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-fluoropentanoic acid: Lacks the hydrochloride component but shares similar structural features.

    4-amino-5-chloropentanoic acid hydrochloride: Similar structure with chlorine instead of fluorine.

Uniqueness

(4S)-4-amino-5-fluoropentanoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical properties and reactivity. The hydrochloride component enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(4S)-4-amino-5-fluoropentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMZBGJRFDAOQO-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72522-16-8
Record name Pentanoic acid, 4-amino-5-fluoro-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72522-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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